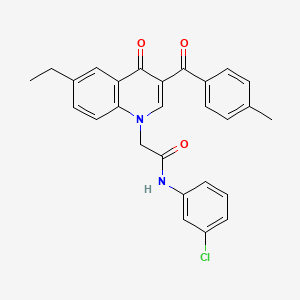
N-(3-chlorophenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-chlorophenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide" is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been synthesized and studied for various biological activities, including antiviral, antiapoptotic, and antimicrobial effects. These compounds are of interest due to their potential therapeutic applications in diseases such as Japanese encephalitis and other conditions that require antimicrobial intervention.
Synthesis Analysis
The synthesis of anilidoquinoline derivatives involves multiple steps, including cyclization and substitution reactions. For instance, a related compound, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was synthesized and showed significant therapeutic efficacy in treating Japanese encephalitis, demonstrating the potential of these compounds in medical applications . Another synthesis approach for a related compound, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, involved a basic cyclization step that proved to be cost-effective and suitable for scale-up operations . These methods highlight the versatility and adaptability of the synthesis processes for anilidoquinoline derivatives.
Molecular Structure Analysis
The molecular structure of anilidoquinoline derivatives is characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques help confirm the structures of the synthesized compounds and are crucial for understanding the relationship between structure and reactivity . The structural determination is essential for the development of new compounds with desired biological activities.
Chemical Reactions Analysis
Anilidoquinoline derivatives can undergo various chemical reactions, including those involved in their synthesis. For example, the reaction of ethyl(1 E )-N-(4-oxo-2-phenylquinazolin-3(4 H )-yl)ethanimidoate with aromatic amines leads to the formation of novel unsymmetrical acetamidines . Additionally, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves the conversion of aromatic acids into esters, hydrazides, and thiols, followed by a reaction with bromoacetamide . These reactions are indicative of the complex chemistry that anilidoquinoline derivatives can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives are influenced by their molecular structure. The presence of various substituents on the quinoline ring can affect the compound's reactivity, solubility, and biological activity. For instance, the antimicrobial activity of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones was evaluated, and certain substitutions on the phenyl ring resulted in compounds with good activity compared to standard drugs . These properties are crucial for the development of new drugs, as they determine the compound's behavior in biological systems and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Studies have synthesized and characterized compounds with structures similar to N-(3-chlorophenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, demonstrating potential antimicrobial and antifungal properties. For instance, new quinazoline derivatives have been synthesized and screened for antibacterial and antifungal activities, showing effectiveness against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007). Another study produced N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, exhibiting broad-spectrum antibacterial activity against tested microorganisms (Bhoi, Borad, Parmar, & Patel, 2015).
Antiviral and Antiapoptotic Effects
Research on anilidoquinoline derivatives, structurally related to the compound of interest, demonstrated significant antiviral and antiapoptotic effects in vitro, particularly against Japanese encephalitis. This study highlights the compound's therapeutic efficacy in reducing viral load and increasing survival rates in infected mice (Ghosh et al., 2008).
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, similar to the compound , were synthesized and evaluated for their antitumor activity. These compounds demonstrated broad-spectrum antitumor activity, being more potent than the positive control in certain instances (Al-Suwaidan et al., 2016).
Chemical Properties and Interactions
Studies on isoquinoline derivatives related to N-(3-chlorophenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide have explored their structural aspects, properties, and interactions. For example, research on salt and inclusion compounds of 8-hydroxyquinoline-based amides reported their ability to form gels or crystalline solids under specific conditions, indicating diverse chemical behaviors and potential applications in material science (Karmakar, Sarma, & Baruah, 2007).
Molecular Docking Studies
Molecular docking studies of quinazolin-4ylamino derivatives, structurally akin to the focused compound, against certain bacterial and viral enzymes, suggest these compounds' potential as lead molecules in designing new antimicrobial and antiviral agents (Mehta et al., 2019).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O3/c1-3-18-9-12-24-22(13-18)27(33)23(26(32)19-10-7-17(2)8-11-19)15-30(24)16-25(31)29-21-6-4-5-20(28)14-21/h4-15H,3,16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDDAMBLNHCXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3011822.png)
![(5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011823.png)


![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011831.png)
![2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3011832.png)
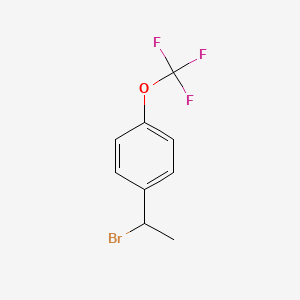
![4-[4-(Dimethylamino)-6-[(dimethylsulfamoylamino)methyl]-1,3,5-triazin-2-yl]morpholine](/img/structure/B3011834.png)
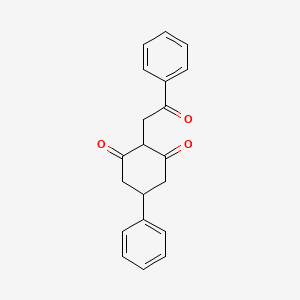
![2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B3011836.png)
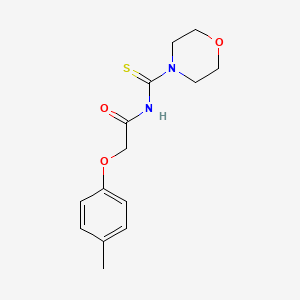
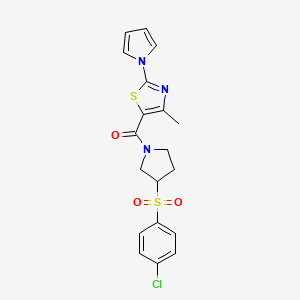
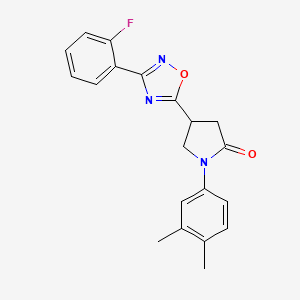
![3-{[2-(1-cyclohexenyl)ethyl]amino}-1-phenyl-2(1H)-pyrazinone](/img/structure/B3011843.png)